molecular formula C22H25ClN2O4S B11473854 3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11473854
M. Wt: 449.0 g/mol
InChI Key: XNJNLYNREMUJSW-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorobenzenesulfonyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrole ring, the introduction of the chlorobenzenesulfonyl group, and the attachment of the dimethoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-CHLOROBENZENESULFONYL)-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,5-DIMETHYL-1H-PYRROL-2-AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25ClN2O4S

Molecular Weight

449.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C22H25ClN2O4S/c1-14-15(2)25(12-11-16-5-10-19(28-3)20(13-16)29-4)22(24)21(14)30(26,27)18-8-6-17(23)7-9-18/h5-10,13H,11-12,24H2,1-4H3

InChI Key

XNJNLYNREMUJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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